

Application of Mycothiazole as a HIF-1 inhibitor in cancer research.

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Compound of Interest

Compound Name: Mycothiazole

Cat. No.: B1237078

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycothiazole, a natural product isolated from the marine sponge *Cacospongia mycofijiensis*, has emerged as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) and exhibits significant cytotoxic activity against a range of cancer cell lines. HIF-1 is a master transcriptional regulator of the cellular response to hypoxia and plays a critical role in tumor progression, angiogenesis, metastasis, and metabolic reprogramming. Consequently, the inhibition of HIF-1 represents a promising therapeutic strategy in oncology. **Mycothiazole** exerts its biological effects primarily through the inhibition of mitochondrial electron transport chain (ETC) complex I. This disruption of mitochondrial function leads to a cascade of events that ultimately suppresses HIF-1 α protein accumulation and the subsequent transcription of HIF-1 target genes. These application notes provide a comprehensive overview of **Mycothiazole**'s mechanism of action, quantitative data on its activity, and detailed protocols for its application in cancer research.

Mechanism of Action

Mycothiazole's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting Complex I, **Mycothiazole** disrupts the flow of electrons, leading to a decrease in mitochondrial respiration and ATP production. This impairment of mitochondrial function is believed to inhibit HIF-1 α through a multi-faceted mechanism:

- **Reduced Oxygen Consumption:** Inhibition of the ETC by **Mycothiazole** leads to a significant decrease in cellular oxygen consumption. This increase in intracellular oxygen availability enhances the activity of prolyl hydroxylase domain enzymes (PHDs).
- **Enhanced HIF-1 α Degradation:** PHDs are oxygen-dependent enzymes that hydroxylate specific proline residues on the HIF-1 α subunit. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1 α for proteasomal degradation. By increasing the oxygen available to PHDs, **Mycothiazole** effectively promotes the degradation of HIF-1 α , even under hypoxic conditions.
- **Inhibition of HIF-1 Target Gene Expression:** The reduction in HIF-1 α protein levels prevents its dimerization with HIF-1 β and subsequent translocation to the nucleus. This abrogates the transcription of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor angiogenesis and survival.^[1]

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of **Mycothiazole** in various cancer cell lines.

Compound	Cell Line	Cancer Type	Assay	IC50	Reference
Mycothiazole	T47D	Breast Cancer	HIF-1 α Inhibition	1 nM	[1]
Mycothiazole	Huh7	Liver Cancer	Cytotoxicity (MTT)	55.8 μ M	MedchemExpress
Mycothiazole	U87	Glioblastoma	Cytotoxicity (MTT)	Not specified	MedchemExpress
Mycothiazole	MCF7	Breast Cancer	Cytotoxicity (MTT)	Not specified	MedchemExpress
Mycothiazole	HCT-116	Colon Cancer	Cytotoxicity	0.35 nM	MedchemExpress
Mycothiazole	HepG2	Liver Cancer	Cytotoxicity	0.27 nM	MedchemExpress

Mandatory Visualization

Caption: **Mycothiazole** inhibits HIF-1 by targeting mitochondrial Complex I.



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References

- 1. researchgate.net [researchgate.net]
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